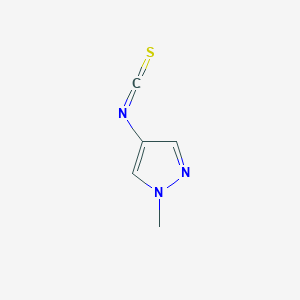

4-isothiocyanato-1-methyl-1H-pyrazole

Description

General Academic Significance of Pyrazole (B372694) Heterocycles

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. bldpharm.comresearchgate.net First synthesized in the 19th century, the pyrazole ring system has become a subject of extensive study due to its versatile chemical reactivity and significant presence in a multitude of biologically active compounds. bldpharm.com

The pyrazole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. researchgate.netbeilstein-journals.org This broad spectrum of activity has led to the incorporation of the pyrazole scaffold into numerous pharmaceuticals and agrochemicals. researchgate.net For instance, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole core. The versatility of pyrazole chemistry allows for the synthesis of a vast library of derivatives, making it a privileged scaffold in drug discovery and medicinal chemistry. researchgate.net

The Isothiocyanate Functional Group: Importance in Organic Synthesis and Chemical Biology

The isothiocyanate group (–N=C=S) is a highly reactive and versatile functional group in organic chemistry. mdpi.com Isothiocyanates are characterized by the electrophilic nature of their central carbon atom, making them susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed in organic synthesis to create a variety of sulfur and nitrogen-containing compounds, including thioureas, thiocarbamates, and heterocyclic systems. ekb.eg

In the realm of chemical biology, isothiocyanates are of significant interest. Many naturally occurring isothiocyanates, often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli and wasabi, exhibit potent biological activities. mdpi.com They have been extensively investigated for their chemopreventive properties, which are linked to their ability to modulate various cellular pathways. cymitquimica.com The isothiocyanate moiety is a key pharmacophore that dictates the bioactivity of these molecules. beilstein-journals.org This has spurred considerable research into the synthesis and biological evaluation of novel isothiocyanates as potential therapeutic agents. ekb.egnih.gov

Current Research Focus on 4-Isothiocyanato-1-methyl-1H-pyrazole within Chemical Sciences

Specific academic research focusing exclusively on the synthesis, reactivity, and application of 4-isothiocyanato-1-methyl-1H-pyrazole is not extensively documented in publicly available literature. However, its chemical structure suggests its primary role in the chemical sciences is that of a specialized building block or synthetic intermediate. scbt.com The combination of the stable, aromatic pyrazole ring with the reactive isothiocyanate handle makes it a valuable reagent for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The research focus can be inferred from studies on analogous compounds. For example, various pyrazole isothiocyanates are synthesized and used as precursors for novel heterocyclic derivatives with potential anticancer activities. researchgate.net The synthesis of related 4-substituted pyrazoles, such as 4-thiocyanato-1H-pyrazoles and 4-iodo-1-methyl-1H-pyrazole, is an active area of investigation, highlighting the importance of functionalizing the C4 position of the pyrazole ring. researchgate.netnbinno.com The iodo-precursor, in particular, is noted as a versatile building block for drug discovery, readily participating in cross-coupling reactions to build molecular complexity. nbinno.com

Therefore, the current research interest in 4-isothiocyanato-1-methyl-1H-pyrazole is likely centered on its utility in synthetic chemistry. It serves as a scaffold to introduce the 1-methyl-1H-pyrazol-4-yl moiety into larger molecules, leveraging the reactivity of the isothiocyanate group to form new covalent bonds. This allows researchers to systematically modify lead compounds in drug discovery programs or to create novel functional materials.

Data Tables

Table 1: Physicochemical Properties of 4-Isothiocyanato-1-methyl-1H-pyrazole

This table summarizes the key physicochemical properties of the title compound, compiled from chemical databases. bldpharm.comuni.lunih.gov

| Property | Value |

| Molecular Formula | C₅H₅N₃S |

| Molecular Weight | 139.18 g/mol |

| CAS Number | 1001500-53-3 |

| Monoisotopic Mass | 139.02042 Da |

| Appearance | Data not available |

| Boiling Point | Data not available |

| SMILES | CN1C=C(C=N1)N=C=S |

| InChIKey | MTXQEKCAXHBISK-UHFFFAOYSA-N |

Table 2: Overview of Biological Activities Associated with Core Moieties

This table outlines the established biological significance of the two core structural components of 4-isothiocyanato-1-methyl-1H-pyrazole, providing the rationale for its synthesis and use as an intermediate.

| Moiety | Associated Biological Activities | Representative Examples |

| Pyrazole | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Analgesic | Celecoxib, Rimonabant, Difenamizole |

| Isothiocyanate | Anticancer, Chemopreventive, Antimicrobial, Anti-inflammatory | Sulforaphane, Allyl isothiocyanate, Phenethyl isothiocyanate |

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-8-3-5(2-7-8)6-4-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXQEKCAXHBISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285569 | |

| Record name | 4-Isothiocyanato-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-53-3 | |

| Record name | 4-Isothiocyanato-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isothiocyanato 1 Methyl 1h Pyrazole and Its Derivatives

Precursor Synthesis Approaches

The synthesis of the target isothiocyanate is contingent on the successful preparation of its immediate precursors. The foundational step involves creating the 1-methyl-1H-pyrazole-4-carboxylic acid scaffold, which is then activated for subsequent transformation.

Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid

The construction of the 1-methyl-1H-pyrazole-4-carboxylic acid core is a fundamental step. While specific literature for this exact molecule is sparse, established pyrazole (B372694) synthesis methods provide a reliable framework. A common and effective strategy involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent.

For instance, a widely documented approach for a similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, begins with the reaction of an ethyl ester of a functionalized acetoacetic acid with triethyl orthoformate and methylhydrazine. wikipedia.org The resulting pyrazole ester is then hydrolyzed, typically using a base like sodium hydroxide (B78521), to yield the final carboxylic acid. wikipedia.org This general methodology, which involves forming the pyrazole ring first and then liberating the carboxylic acid, is a cornerstone of pyrazole chemistry.

A plausible synthetic route for the non-fluorinated target acid would similarly involve the reaction of a suitable four-carbon building block with methylhydrazine, followed by hydrolysis.

Synthesis of 1-Methyl-1H-pyrazole-4-carbonyl Chloride

To facilitate the introduction of the isothiocyanate group, the carboxylic acid must be converted into a more reactive derivative. The synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride from its corresponding carboxylic acid is a standard acid activation procedure. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.

Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method is widely applied in the synthesis of various pyrazole-based agrochemicals and pharmaceuticals. mdpi.com The reaction converts the hydroxyl group of the carboxylic acid into a good leaving group, resulting in the formation of the highly reactive acyl chloride, which is poised for nucleophilic attack.

| Reactant | Reagent | Product | Reference |

| 1-Methyl-1H-pyrazole-4-carboxylic Acid | Thionyl Chloride (SOCl₂) | 1-Methyl-1H-pyrazole-4-carbonyl Chloride |

Strategies for the Introduction of the Isothiocyanate Moiety

With the activated precursor in hand, several distinct strategies can be employed to introduce the isothiocyanate functional group onto the pyrazole ring.

Reaction with Ammonium (B1175870) Thiocyanate (B1210189) in Organic Media

A direct method for converting an acyl chloride into an isothiocyanate involves its reaction with a thiocyanate salt. The reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with ammonium thiocyanate (NH₄SCN) in an anhydrous organic solvent like acetonitrile (B52724) is a viable approach. google.com

This reaction proceeds through a nucleophilic acyl substitution mechanism. The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initially forms an unstable acyl thiocyanate intermediate (R-CO-SCN). acs.org This intermediate rapidly rearranges to the more thermodynamically stable acyl isothiocyanate isomer (R-CO-NCS). acs.org In the case of benzoyl chloride, this reaction proceeds smoothly to form the isothiocyanate intermediate. google.com

| Starting Material | Reagent | Intermediate | Final Product | Reference |

| 1-Methyl-1H-pyrazole-4-carbonyl Chloride | Ammonium Thiocyanate (NH₄SCN) | 1-Methyl-1H-pyrazole-4-carbonyl thiocyanate | 4-isothiocyanato-1-methyl-1H-pyrazole | google.comacs.org |

Utilization of Thiophosgene (B130339) and Related Reagents

An alternative and widely used method for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂). nih.govcbijournal.com This classic approach requires the synthesis of the corresponding amine precursor, 4-amino-1-methyl-1H-pyrazole. This precursor is commercially available, making this a practical route. sigmaaldrich.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is eliminated during the reaction. nih.gov The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of thiophosgene, leading to the formation of a thiocarbamyl chloride intermediate, which then eliminates HCl to yield the final isothiocyanate. cbijournal.com Despite the high toxicity of thiophosgene, this method is known for its efficiency and reliability in producing a wide variety of isothiocyanates. nih.govmdpi.com

| Precursor | Reagent | Product | Key Feature | Reference |

| 4-Amino-1-methyl-1H-pyrazole | Thiophosgene (CSCl₂) | 4-isothiocyanato-1-methyl-1H-pyrazole | Classic, high-yield method | nih.govcbijournal.com |

Electrophilic Thiocyanation Approaches for Pyrazole Scaffolds

A distinct strategy involves the direct functionalization of the pyrazole ring's C-H bond. Electrophilic thiocyanation methods introduce a thiocyanate (-SCN) group directly onto an aromatic or heteroaromatic ring. For pyrazoles, this reaction can be directed to the C4 position. nih.gov

These methods typically involve a thiocyanate source, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), and an oxidizing agent to generate an electrophilic "SCN⁺" species or a related radical. nih.govresearchgate.net Oxidants like potassium persulfate (K₂S₂O₈) or iodosobenzene dichloride (PhICl₂) have been successfully used for the C4-thiocyanation of pyrazole derivatives. nih.govbeilstein-archives.org Electrochemical methods have also been developed to achieve this transformation under metal- and oxidant-free conditions. researchgate.net

It is crucial to note that this approach yields a 4-thiocyanato-1H-pyrazole (an organothiocyanate, R-SCN), which is an isomer of the target compound. nih.govresearchgate.net This method directly forms a C-S bond rather than the C-N bond of the isothiocyanate group. Further isomerization would be required to convert the thiocyanate product into the desired isothiocyanate, a step that is not inherently part of this synthetic approach.

| Method | Reagents | Product | Reference |

| Oxidative C-H Thiocyanation | Pyrazole, NH₄SCN, K₂S₂O₈ | 4-Thiocyanato-pyrazole | nih.govresearchgate.net |

| Hypervalent Iodine-Mediated | Pyrazole, NH₄SCN, PhICl₂ | 4-Thiocyanato-pyrazole | beilstein-archives.org |

| Electrochemical Synthesis | Arylhydrazine, 1,3-diketone, NH₄SCN | 4-Thiocyanato-pyrazole | researchgate.net |

Oxidative Thiocyanation Reactions

Oxidative thiocyanation provides a direct route to functionalize the C-H bond at the 4-position of the pyrazole ring, yielding 4-thiocyanato pyrazole derivatives. These methods typically involve an oxidant to generate a reactive thiocyanating species from a simple thiocyanate salt, such as ammonium thiocyanate (NH₄SCN).

Several oxidants have been successfully employed for this transformation. A metal-free approach utilizes PhICl₂ (Dichloriodobenzene) as a hypervalent iodine oxidant in conjunction with NH₄SCN. nih.govbeilstein-journals.org This system is believed to generate a reactive thiocyanogen (B1223195) chloride (Cl-SCN) intermediate in situ, which then undergoes electrophilic substitution onto the pyrazole ring. nih.govbeilstein-archives.org Other common oxidants include potassium persulfate (K₂S₂O₈) and hydrogen peroxide (H₂O₂). acs.orgresearchgate.net For instance, K₂S₂O₈ has been used to promote the direct thiocyanation of pyrazolin-5-ones at room temperature. nih.govresearchgate.net Similarly, H₂O₂ serves as a benign oxidizing agent for the C-H thiocyanation of aminopyrazoles in an aqueous medium. beilstein-archives.orgacs.org

The choice of oxidant and reaction conditions can be tailored to the specific pyrazole substrate. The table below summarizes various oxidative systems for the thiocyanation of pyrazole derivatives.

| Oxidant | Thiocyanate Source | Substrate Type | Key Features |

| PhICl₂ | NH₄SCN | 4-unsubstituted pyrazoles | Metal-free, involves Cl-SCN intermediate. nih.govbeilstein-journals.org |

| K₂S₂O₈ | NH₄SCN | Pyrazolin-5-ones, N-substituted pyrazolones | Metal-free, proceeds via a radical pathway. nih.govresearchgate.net |

| H₂O₂ | NH₄SCN | Aminopyrazoles | Additive- and metal-free, uses a benign oxidant. beilstein-archives.orgacs.org |

| g-C₃N₄ (Graphitic carbon nitride) | NH₄SCN | Pyrazoles | Visible-light-mediated, sustainable catalyst. nih.govbeilstein-archives.org |

Metal-Free Thiocyanation Conditions

The development of metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and toxicity associated with metal catalysts. Several effective metal-free protocols for the C-4 thiocyanation of pyrazoles have been established.

One prominent metal-free method involves using the PhICl₂/NH₄SCN system in a solvent like toluene (B28343) at 0 °C. beilstein-journals.orgresearchgate.net This approach has been applied to a wide range of pyrazole substrates, affording the desired 4-thiocyanated products in moderate to excellent yields. beilstein-journals.org Another strategy employs K₂S₂O₈ with NH₄SCN, which facilitates the direct thiocyanation of N-substituted pyrazolones under mild, metal-free conditions. researchgate.netresearchgate.net This reaction is thought to proceed through a radical pathway initiated by the SCN radical. researchgate.net

Furthermore, a rapid, additive- and metal-free methodology has been developed using hydrogen peroxide (H₂O₂) as the oxidant in an aqueous medium. acs.org This method is particularly effective for the C(sp²)-H thiocyanation of electron-rich substrates like aminopyrazoles. beilstein-archives.orgacs.org These metal-free approaches offer practical and environmentally benign alternatives for the synthesis of 4-thiocyanato pyrazoles. researchgate.net

Electrochemical Generation of Thiocyanogen Intermediates

Electrochemical synthesis offers a powerful and environmentally friendly alternative to chemical oxidants for generating reactive thiocyanating species. mdpi.com Anodic oxidation of the thiocyanate ion (SCN⁻) can generate thiocyanogen, (SCN)₂, or an electrophilic SCN⁺ intermediate, which then reacts with the pyrazole substrate. mdpi.comresearchgate.net

This approach has been successfully applied to the C-H thiocyanation of various pyrazole derivatives. mdpi.com For example, the electrolysis of 5-aminopyrazoles in the presence of ammonium thiocyanate can yield 4-thiocyanato-5-aminopyrazoles. rsc.org The process is typically carried out in an undivided cell using a platinum anode. rsc.org An electrochemical oxidative three-component reaction of arylhydrazines, 1,3-diketones, and ammonium thiocyanate has also been established to construct 4-thiocyanato-1H-pyrazoles under metal- and oxidant-free conditions. researchgate.net The efficiency of the electrochemical process can be controlled and is dependent on the oxidation potential of the specific pyrazole substrate. rsc.org

One-Pot and Multicomponent Reaction Strategies Incorporating Isothiocyanates

Isothiocyanates are valuable building blocks in multicomponent reactions (MCRs) for the efficient, one-pot synthesis of complex heterocyclic structures. rsc.orgbeilstein-journals.org Pyrazole-containing isothiocyanates, or isothiocyanates used in conjunction with pyrazole precursors, enable the rapid assembly of novel molecular scaffolds.

A notable example is the one-pot catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This reaction involves the condensation of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate in the presence of a nano-catalyst. The reaction proceeds through the initial formation of a thiosemicarbazide intermediate from the reaction of hydrazine with the isothiocyanate, followed by cyclization. biointerfaceresearch.comtandfonline.com

Another strategy involves an iodine-mediated three-component reaction between hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds to construct multi-substituted aminopyrazoles. tandfonline.com Such one-pot procedures are highly atom-economical and offer advantages like high yields, simple procedures, and short reaction times, making them valuable tools in medicinal chemistry. biointerfaceresearch.comingentaconnect.combenthamdirect.com

Derivatization Pathways Originating from 4-Isothiocyanato-1-methyl-1H-pyrazole

The isothiocyanate functional group (-N=C=S) is a versatile electrophilic handle for a wide range of chemical transformations, primarily through nucleophilic addition reactions. arkat-usa.orguobabylon.edu.iq

Nucleophilic Addition Reactions of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by nucleophiles. This reactivity allows for the synthesis of a diverse array of derivatives from a 4-isothiocyanato-pyrazole precursor. arkat-usa.org Common nucleophiles include amines, hydrazines, and alcohols. The addition of a nucleophile to the C=S bond typically results in the formation of a thiourea (B124793), thiosemicarbazide, or thiocarbamate linkage, respectively. mdpi.comorganic-chemistry.org

The reaction of a pyrazole isothiocyanate with an amine, for instance, is a straightforward and high-yielding method for producing pyrazole-substituted thiourea derivatives. This versatility makes the isothiocyanate group a key synthon for elaborating the pyrazole core into more complex molecules. nih.gov

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives represents one of the most common and important applications of isothiocyanates. mdpi.com The reaction of 4-isothiocyanato-1-methyl-1H-pyrazole with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N',N'-trisubstituted thioureas.

This transformation is typically achieved by reacting a pyrazole acyl isothiocyanate with an amine. nih.gov For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates, generated in situ from the corresponding acyl chloride and ammonium thiocyanate, react readily with various aromatic amines to yield the target pyrazole acyl thiourea derivatives. nih.govresearchgate.net The reaction is generally efficient and provides a direct route to these valuable compounds. researchgate.net

The general reaction scheme is as follows:

Pyrazole-NCS + R₂NH → Pyrazole-NH-C(=S)-NR₂

This reaction has been utilized to synthesize libraries of pyrazole-containing thioureas for biological screening. nih.govresearchgate.net

Formation of Thiosemicarbazides

The reaction of pyrazole isothiocyanates with hydrazine derivatives is a primary and efficient method for the synthesis of pyrazole-containing thiosemicarbazides. This reaction proceeds via the nucleophilic addition of a hydrazine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Typically, an excess of hydrazine hydrate is added to a solution of the pyrazole isothiocyanate in a suitable solvent, such as ethanol. nih.govnih.gov The mixture is often stirred at room temperature or heated under reflux for several hours to ensure the completion of the reaction. mdpi.com The resulting thiosemicarbazide product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.com This straightforward method provides high yields of the desired N-substituted thiosemicarbazide, which serves as a crucial intermediate for further synthetic transformations. tandfonline.comscribd.com

For instance, 4-[4-(1H-pyrazol-1-yl)phenyl] isothiocyanate readily reacts with hydrazine hydrate in ethanol to yield 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, a key precursor for pharmacologically active compounds. nih.gov

Table 1: Synthesis of Pyrazole-Thiosemicarbazides

| Pyrazole Isothiocyanate Derivative | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkyl/Aryl Isothiocyanates | Hydrazine Hydrate (excess) | Ethanol | Not specified | Thiosemicarbazides | nih.gov |

| 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | Hydrazine Hydrate | Ethanol | Stirred at room temperature for 4h | 4-[4-(1H-Pyrazol-1-yl)phenyl]thiosemicarbazide | nih.gov |

| Aromatic Isothiocyanates | 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Methyl Alcohol | Reflux for 3-4h | 1-(Acyl)-4-aryl-thiosemicarbazides | mdpi.com |

Cyclization Reactions to Construct Fused Pyrazole-Containing Heterocycles

The thiosemicarbazide and thiourea derivatives obtained from 4-isothiocyanato-1-methyl-1H-pyrazole are valuable precursors for synthesizing a range of fused heterocyclic systems. These cyclization reactions expand the chemical diversity and potential applications of the pyrazole core.

Thiazolidinones: Pyrazole-thiosemicarbazones, formed from the condensation of pyrazole-thiosemicarbazides with aldehydes, can undergo cyclization to form pyrazole-thiazolidinone conjugates. researchgate.netnih.gov This is often achieved by reacting the thiosemicarbazone with reagents like ethyl bromoacetate or chloroacetic acid. nih.gov The reaction involves the formation of a new five-membered thiazolidinone ring fused or linked to the pyrazole structure. Similarly, isothiocyanato sulfonamides can be cyclized with sulfanyl acetic acid to produce 2-thioxothiazolidine derivatives. tandfonline.com

Thiadiazoles: Pyrazole-substituted thiosemicarbazides can be cyclized to form 1,3,4-thiadiazole derivatives. This transformation is typically carried out under basic conditions, for instance, by refluxing the thiosemicarbazide with sodium hydroxide in ethanol, followed by the addition of carbon disulfide. nih.gov The reaction proceeds through an initial formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring. acs.org

Imidazoles: The synthesis of pyrazole-fused imidazoles can be achieved through various routes. One method involves the reaction of α-amino ketones with potassium thiocyanate, which leads to the formation of imidazol-2-thiones. nih.gov Another approach is the condensation reaction between a pyrazole carbaldehyde and an o-phenylene diamine, which results in the formation of pyrazole-based benzo[d]imidazoles. rsc.org These reactions highlight the utility of pyrazole derivatives in constructing complex, fused heterocyclic systems. mdpi.com

Table 2: Cyclization Reactions of Pyrazole Isothiocyanate Derivatives

| Starting Material | Reagent(s) | Conditions | Fused Heterocycle | Reference |

|---|---|---|---|---|

| Pyrazole-Thiosemicarbazone | Ethyl bromoacetate | Methanol, Sodium Acetate | Thiazolidinone | nih.gov |

| Thiosemicarbazide Derivative | 1. NaOH, EtOH; 2. Carbon Disulfide | Reflux | Thiadiazole | nih.gov |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | o-phenylene diamine | DMF, Microwave (100°C) | Benzo[d]imidazole | rsc.org |

| α-Amino ketone | Potassium Thiocyanate (KSCN) | Aqueous solution, 90°C | Imidazol-2-thione | nih.gov |

Functionalization at Other Positions of the Pyrazole Ring

Beyond the reactions of the isothiocyanate group, the pyrazole ring itself can be functionalized at its carbon atoms to introduce additional structural diversity. Common strategies include electrophilic substitution and metal-assisted C-H functionalization.

Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic substitution, predominantly at the C4 position. rrbdavc.org Reactions such as nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) introduce nitro and sulfonic acid groups, respectively, at the C4 position. scribd.com Halogenation, for example, bromination with N-bromosuccinimide (NBS), can also be directed to available positions on the pyrazole ring.

Metal-Assisted Functionalization: More advanced methods involve the regioselective metalation of the pyrazole ring followed by trapping with an electrophile. nih.gov This can be achieved through deprotonation using strong bases like organolithium reagents or through halogen-metal exchange. nih.gov The use of sterically hindered 2,2,6,6-tetramethylpiperidyl (TMP) bases, often in combination with zinc or magnesium salts, allows for precise deprotonation at specific sites, enabling the introduction of a wide array of functional groups. researchgate.netacs.org Transition-metal-catalyzed C-H functionalization reactions provide another powerful route to form new C-C and C-heteroatom bonds directly on the pyrazole core, avoiding the need for pre-functionalized starting materials. rsc.org

Table 3: Methods for Functionalization of the Pyrazole Ring

| Reaction Type | Reagent(s) | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid | scribd.com |

| Bromination | N-Bromosuccinimide (NBS) | Available C-H position | Bromo-pyrazole | researchgate.net |

| Regioselective Metalation | TMP-bases (e.g., TMP₂Zn·2LiCl) then Electrophile | Various (regioselective) | Substituted Pyrazole | acs.org |

| Palladium-Catalyzed Cross-Coupling | Bromine-magnesium exchange, then Pd(0) catalyst | C3 or C4 | Arylated Pyrazole | nih.gov |

Compound Index

Chemical Reactivity and Mechanistic Investigations of 4 Isothiocyanato 1 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Characteristics of the Isothiocyanate Functional Group

The isothiocyanate (–N=C=S) functional group is a versatile moiety in organic chemistry, characterized by a unique electronic structure that dictates its reactivity. The central carbon atom is bonded to a nitrogen and a sulfur atom through cumulative double bonds. This arrangement renders the carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. foodandnutritionjournal.org This electrophilicity is the primary driver for the majority of reactions involving isothiocyanates.

The high electrophilicity of the carbon atom can be attributed to two main factors:

Electronegativity Difference: Both nitrogen and sulfur are more electronegative than carbon, leading to a significant polarization of the π-bonds and drawing electron density away from the central carbon atom.

Linear Geometry: The roughly linear arrangement of the R–N=C=S group allows for accessible attack on the central carbon atom.

While the carbon atom is the predominant electrophilic center, the sulfur atom of the isothiocyanate group can exhibit nucleophilic character in certain contexts, such as in reactions with strong electrophiles or in coordination chemistry. However, in the context of the transformations discussed herein, the electrophilic nature of the carbon atom is paramount. The nitrogen atom's lone pair is generally less available for reaction due to its involvement in the π-system.

| Atom | Hybridization | Key Electronic Feature | Primary Reactivity |

|---|---|---|---|

| Nitrogen (N) | sp | Electronegative; lone pair delocalized | Influences electrophilicity of Carbon |

| Carbon (C) | sp | Electron-deficient; π-bonds | Highly Electrophilic Center |

| Sulfur (S) | sp | Electronegative; lone pairs available | Weakly Nucleophilic |

Proposed Mechanistic Pathways of Critical Transformations

The most characteristic reaction of 4-isothiocyanato-1-methyl-1H-pyrazole is the nucleophilic addition to the electrophilic carbon of the isothiocyanate group. This reaction is common for virtually all isothiocyanates and serves as a primary pathway for the synthesis of a variety of derivatives, most notably thioureas. chemrxiv.orgmdpi.com

The reaction with a primary or secondary amine (a common nucleophile) proceeds via a two-step mechanism:

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This leads to the formation of a transient, zwitterionic tetrahedral intermediate where the nitrogen atom bears a positive charge and the sulfur atom carries a negative charge.

Proton Transfer: A rapid proton transfer occurs from the positively charged amine nitrogen to the negatively charged sulfur atom. This step can be facilitated by a second molecule of the amine or the solvent, neutralizing the charges and yielding the stable N,N'-disubstituted thiourea (B124793) product. rsc.org

This mechanism is general for a wide array of nucleophiles. For instance, reaction with alcohols yields thiocarbamates, while reaction with water leads to the formation of an unstable dithiocarbamic acid, which can subsequently decompose. foodandnutritionjournal.orgcdnsciencepub.com

The 4-isothiocyanato-1-methyl-1H-pyrazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization can occur if a suitable nucleophilic center is present or generated on an adjacent position of the pyrazole (B372694) ring (e.g., C5) or on a substituent attached to the ring. The isothiocyanate group acts as an electrophilic partner in these cyclizations. For example, a neighboring amino or hydroxyl group could attack the isothiocyanate carbon, leading to the formation of a fused pyrazolo-thiazine or pyrazolo-oxazine ring system after subsequent reaction steps. mdpi.comnih.gov

Rearrangement reactions of isothiocyanates are also known, though they are more commonly observed in systems with specific structural features, such as allylic or propargylic isothiocyanates which can undergo nih.govnih.gov-sigmatropic rearrangements. researchgate.net For heterocyclic isothiocyanates like the one , rearrangements might occur under thermal or acidic conditions, potentially leading to the formation of the isomeric thiocyanate (B1210189) (–S–C≡N) derivative, although the isothiocyanate is generally the more thermodynamically stable isomer. acs.org Novel rearrangements in the presence of carboxylic acids have also been described for other heterocyclic isothiocyanates. researchgate.net

Tautomerism is a fundamental characteristic of the pyrazole ring system. nih.gov In unsubstituted or N-unsubstituted pyrazoles, a proton can reside on either of the two nitrogen atoms, leading to a rapid equilibrium between two tautomeric forms. This process is known as annular tautomerism. fu-berlin.deresearchgate.netnih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving the Isothiocyanate Moiety

The kinetics of reactions involving the isothiocyanate group, particularly aminolysis (reaction with amines), have been studied for various isothiocyanate compounds. These reactions typically exhibit second-order kinetics, being first-order with respect to both the isothiocyanate and the nucleophile. cdnsciencepub.com However, in some cases, the kinetics can be more complex. For example, studies have shown that the aminolysis can involve kinetic terms that are second order in the amine, suggesting that a second amine molecule participates in the rate-determining step, likely by facilitating the proton transfer in the reaction intermediate. rsc.org

The reaction rate is significantly influenced by the solvent, the nucleophilicity of the attacking species, and the electrophilicity of the isothiocyanate carbon. foodandnutritionjournal.orgacs.org Thermodynamically, the addition of nucleophiles like amines to the isothiocyanate group is generally a highly favorable, exothermic process, driven by the formation of a stable carbon-nitrogen bond in the resulting thiourea.

| Isothiocyanate | Nucleophile | Solvent | Apparent Activation Energy (kcal/mol) | Relative Rate Constant |

|---|---|---|---|---|

| Benzyl isothiocyanate | 1-Octanol | o-Dichlorobenzene | ~13.5-16.5 | High |

| Phenyl isothiocyanate | 1-Octanol | o-Dichlorobenzene | ~13.5-16.5 | Moderate-High |

| Ethyl isothiocyanate | 1-Octanol | o-Dichlorobenzene | ~13.5-16.5 | Moderate |

| n-Butyl isothiocyanate | 1-Octanol | o-Dichlorobenzene | ~13.5-16.5 | Low-Moderate |

Influence of Substituents on Reaction Regioselectivity and Rate Profiles

Substituents on both the pyrazole ring and the attacking nucleophile can profoundly impact the reaction outcomes. The regioselectivity of the initial nucleophilic attack is highly conserved, almost exclusively targeting the electrophilic carbon of the isothiocyanate group.

The primary influence of substituents is on the reaction rate.

Substituents on the Pyrazole Ring: The electronic nature of other substituents on the 1-methyl-1H-pyrazole ring will modulate the electrophilicity of the isothiocyanate carbon.

Electron-withdrawing groups (e.g., nitro, cyano, haloalkyl groups) at the C3 or C5 positions would increase the partial positive charge on the isothiocyanate carbon by inductive and/or resonance effects. This enhanced electrophilicity would lead to an acceleration of the rate of nucleophilic addition.

Electron-donating groups (e.g., alkyl, alkoxy groups) at these positions would have the opposite effect, decreasing the electrophilicity of the carbon center and thus slowing down the reaction rate. nih.gov

Substituents on the Nucleophile: The nature of the nucleophile is also critical. Stronger, less sterically hindered nucleophiles will react faster. For example, primary aliphatic amines are generally more reactive than secondary amines or sterically hindered anilines. rsc.org

While the initial regioselectivity is fixed, substituents can play a crucial role in directing the regioselectivity of subsequent transformations, such as intramolecular cyclizations. researchgate.netnih.gov The position and nature of a substituent could determine which of several possible ring systems is formed.

| Substituent Type at C3/C5 | Example Groups | Electronic Effect | Effect on Isothiocyanate Carbon Electrophilicity | Predicted Effect on Reaction Rate |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | -NO2, -CF3 | -I, -M | Significant Increase | Increase |

| Moderately Electron-Withdrawing | -CN, -Cl, -Br | -I, -M | Moderate Increase | Increase |

| Electron-Donating | -CH3, -OCH3 | +I, +M | Decrease | Decrease |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-isothiocyanato-1-methyl-1H-pyrazole in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern of the pyrazole (B372694) ring. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule. The N-methyl group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two protons on the pyrazole ring are in different chemical environments and are expected to appear as singlets, given the absence of adjacent protons for coupling. The H5 proton, being adjacent to two nitrogen atoms, is generally more deshielded than the H3 proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton. Five signals are anticipated for 4-isothiocyanato-1-methyl-1H-pyrazole. The N-methyl carbon would appear upfield. The three carbons of the pyrazole ring will have distinct chemical shifts influenced by the nitrogen atoms and the isothiocyanato substituent. researchgate.netchemicalbook.com The carbon of the isothiocyanate group (-N=C=S) is highly deshielded and typically appears in the 120-140 ppm region.

2D NMR Techniques: To confirm the assignments from 1D NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling, it would confirm the absence of correlations between the isolated ring protons and the methyl group. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the pyrazole C3 and C5 carbons to their attached H3 and H5 protons, respectively. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-isothiocyanato-1-methyl-1H-pyrazole

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~3.9 (s, 3H) | ~35-40 |

| H3 | ~7.5 (s, 1H) | ~135-140 |

| C4 | - | ~100-105 |

| H5 | ~7.8 (s, 1H) | ~125-130 |

| -NCS | - | ~125-135 |

Note: Predicted values are based on data for similar pyrazole derivatives. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 4-isothiocyanato-1-methyl-1H-pyrazole, the most diagnostic feature in its IR spectrum is the isothiocyanate (-N=C=S) functional group. This group exhibits a very strong and sharp absorption band corresponding to its asymmetric stretching vibration, which typically appears in the 2000–2200 cm⁻¹ region. researchgate.netresearchgate.net The presence of a prominent peak in this area is a strong indicator of the isothiocyanate moiety.

Other characteristic absorption bands would include:

C-H stretching: Vibrations from the methyl group and the pyrazole ring C-H bonds, typically observed around 2900–3100 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrazole ring, which would appear in the fingerprint region, approximately between 1400–1600 cm⁻¹.

C-N stretching: Vibrations associated with the bonds within the pyrazole ring and to the methyl group.

Table 2: Expected IR Absorption Bands for 4-isothiocyanato-1-methyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-2900 | C-H stretch (aromatic & aliphatic) | Medium |

| ~2200-2000 | -N=C=S asymmetric stretch | Strong, Sharp |

| ~1600-1400 | C=N / C=C ring stretch | Medium-Weak |

Mass Spectrometry Techniques (MS, HRMS, LC-MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of 4-isothiocyanato-1-methyl-1H-pyrazole. researchgate.netresearchgate.net The nominal mass of the molecule is 139 g/mol .

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For C₅H₅N₃S, the expected monoisotopic mass is 139.02042 Da. uni.lu An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would confirm the elemental composition. nih.govbeilstein-journals.org

Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments would reveal the molecule's fragmentation pattern, offering further structural proof. Key fragmentation pathways for the 1-methyl-pyrazole ring could involve the loss of the isothiocyanate group (-NCS) or the cleavage of the pyrazole ring itself. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. xzmvc.net.cn This is particularly useful for analyzing the purity of a sample or for identifying the compound within a complex mixture, such as in reaction monitoring or metabolic studies. nih.govmdpi.com

Table 3: Predicted Mass Spectrometry Data for 4-isothiocyanato-1-methyl-1H-pyrazole

| Ion | Formula | Predicted m/z (Monoisotopic) |

| [M]⁺ | C₅H₅N₃S⁺ | 139.0204 |

| [M+H]⁺ | C₅H₆N₃S⁺ | 140.0277 |

| [M+Na]⁺ | C₅H₅N₃SNa⁺ | 162.0096 |

Predicted m/z values are sourced from PubChem data. uni.lu

Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard for assessing the purity of 4-isothiocyanato-1-methyl-1H-pyrazole and for separating it from related impurities or isomers. semanticscholar.org

A typical method would involve reversed-phase chromatography, using a C18 stationary phase column. sielc.com A mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid, would be used for elution. nih.gov Detection is commonly achieved using a UV-Vis detector, as the pyrazole ring is a chromophore. The purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. UPLC systems, which use smaller particles in the stationary phase, offer higher resolution and faster analysis times compared to traditional HPLC. sielc.com These methods are crucial for quality control, ensuring that a sample is of sufficient purity for subsequent analyses and applications. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov While no public crystal structure for 4-isothiocyanato-1-methyl-1H-pyrazole is currently available, the methodology is widely applied to pyrazole derivatives. mdpi.comspast.orgnih.gov

If a suitable single crystal of the compound could be grown, XRD analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazole ring and the isothiocyanate group.

Molecular Conformation: Determining the planarity of the pyrazole ring.

Crystal Packing: Revealing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state properties. researchgate.net The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group. spast.org

Other Spectroscopic Probes (e.g., UV-Vis, ESR for Coordination Complexes)

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. researchgate.net 4-isothiocyanato-1-methyl-1H-pyrazole contains a pyrazole ring, which is an aromatic heterocycle and thus a chromophore. It is expected to exhibit absorption bands in the UV region, likely corresponding to π→π* transitions. The position and intensity of the maximum absorption wavelength (λₘₐₓ) can be influenced by the solvent and the substituents on the ring. mocedes.org

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) spectroscopy is a technique used to study chemical species that have one or more unpaired electrons. As 4-isothiocyanato-1-methyl-1H-pyrazole is a diamagnetic molecule with no unpaired electrons, it is ESR-silent and cannot be studied directly by this method. However, ESR becomes an invaluable tool for characterizing coordination complexes formed between this molecule (acting as a ligand) and paramagnetic transition metal ions, such as Cu(II), Mn(II), or Fe(III). tandfonline.comresearchgate.net The ESR spectrum of such a complex would provide detailed information about the electronic environment of the metal center, including its oxidation state and coordination geometry. tandfonline.com

Applications of 4 Isothiocyanato 1 Methyl 1h Pyrazole and Its Derivatives in Chemical Research Non Clinical

Role as Versatile Building Blocks in Advanced Organic Synthesis

The synthetic utility of 4-isothiocyanato-1-methyl-1H-pyrazole and related pyrazole (B372694) isothiocyanates stems from the high reactivity of the isothiocyanate moiety. This functional group readily undergoes addition reactions with a wide range of nucleophiles, serving as a cornerstone for constructing diverse molecular frameworks. researchgate.netnih.gov

Key reactions demonstrating its role as a versatile building block include:

Reaction with Amines: Primary and secondary amines react with the isothiocyanate group to form N,N'-substituted thiourea (B124793) derivatives. These thioureas are stable compounds and often serve as intermediates for further cyclization reactions or as final products for biological screening.

Reaction with Hydrazines: Condensation with hydrazine (B178648) hydrate or substituted hydrazines yields thiosemicarbazide derivatives. researchgate.net These products are pivotal intermediates for synthesizing various five- and six-membered heterocyclic rings, such as 1,3,4-thiadiazoles. researchgate.net

Reaction with Active Methylene Compounds: In the presence of a base, compounds containing an active methylene group can react with pyrazole isothiocyanates. This pathway is instrumental in synthesizing a variety of heterocyclic systems, including thiazolidinone derivatives when followed by treatment with reagents like ethyl bromoacetate. researchgate.net

Cycloaddition Reactions: The isothiocyanate group can participate in cycloaddition reactions. For instance, an asymmetric [3+2] annulation reaction between 4-isothiocyanato pyrazolones and alkynyl ketones has been developed to produce optically active spiro[pyrroline–pyrazolones]. rsc.org

This reactivity allows chemists to readily introduce the 1-methyl-1H-pyrazole scaffold into larger molecules and to use it as a starting point for building libraries of related compounds for further investigation. nih.gov The synthesis of polyfunctionally substituted thiophenes, thiazoles, and pyrimidines has been achieved using isothiocyanates as key intermediates. researchgate.net

Development of Novel Heterocyclic Scaffolds with Diverse Structural Motifs

The derivatives formed from 4-isothiocyanato-1-methyl-1H-pyrazole, such as thioureas and thiosemicarbazides, are not merely simple adducts but are powerful intermediates for synthesizing novel heterocyclic scaffolds. The strategic cyclization of these intermediates leads to the creation of fused and spiro-heterocyclic systems with significant structural diversity.

For example, pyrazole-thiourea derivatives can be cyclized with α-haloketones to produce pyrazolyl-thiazole compounds, merging two biologically relevant heterocycles into a single molecular entity. mdpi.com Similarly, the reaction of pyrazole isothiocyanates with various nucleophiles has been employed to construct pyrimidinethione, triazolopyrimidine, and pyrimidobenzothiazine ring systems. tandfonline.com The utility of 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide has been demonstrated in the synthesis of novel thiosemicarbazide, 1,3,4-thiadiazole, azomethine, and imidazole derivatives. researchgate.net This synthetic versatility is crucial for drug discovery and materials science, where novel molecular shapes and electronic properties are sought.

Research into Compounds with Potential Biological Activities through Mechanistic Investigations (Non-Clinical)

While 4-isothiocyanato-1-methyl-1H-pyrazole is primarily a synthetic building block, its derivatives, which incorporate the 1-methyl-1H-pyrazole core, have been the subject of extensive non-clinical research to investigate their potential biological activities. The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govnih.gov

Derivatives featuring the pyrazole scaffold have been widely investigated as inhibitors of various protein kinases and enzymes implicated in cell signaling and disease progression.

Cyclooxygenase-2 (COX-2): The pyrazole ring is a core component of the selective COX-2 inhibitor Celecoxib. Research has shown that certain pyrazole derivatives are potent COX-2 inhibitors with minimal ulcerogenic effects. nih.gov Studies on novel chalcone derivatives have identified compounds with dual inhibitory effects against both EGFR and COX-2, with IC50 values for COX-2 inhibition recorded at 1.27 µM and 1.88 µM for the most potent compounds. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): These receptor tyrosine kinases are critical targets in oncology research. Dual inhibition of EGFR and VEGFR-2 is a strategy to target tumor growth and angiogenesis. nih.gov Numerous pyrazole-based compounds have been synthesized and evaluated as dual inhibitors. For instance, certain fused pyrazole derivatives have demonstrated potent dual inhibition with IC50 values as low as 0.06 µM for EGFR and 0.22 µM for VEGFR-2. nih.gov Other studies have identified pyrazole-based scaffolds that inhibit VEGFR-2 with IC50 values in the nanomolar range (e.g., 9 nM and 38 nM). rsc.org

Table 1: In Vitro Enzyme Inhibition by Selected Pyrazole Derivatives

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Fused Pyrazole Derivative | EGFR | 0.06 | nih.gov |

| Fused Pyrazole Derivative | VEGFR-2 | 0.22 | nih.gov |

| Pyrazole-based Scaffold | VEGFR-2 | 0.009 | rsc.org |

| Pyrazolopyrimidine Derivative | CDK-2 | 0.458 | nih.gov |

| Chalcone Derivative | COX-2 | 1.27 | mdpi.com |

| Chalcone Derivative | EGFR | 0.8 | mdpi.com |

Free radicals and oxidative stress are implicated in various pathological processes, prompting research into compounds with antioxidant capabilities. Pyrazole derivatives have been a subject of such investigations. nih.gov The antioxidant activity is often evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov

Studies have shown that pyrazole-based sulfonamide derivatives can exhibit significant free radical scavenging activity, with some compounds showing excellent activity (92.64%) comparable to the standard, ascorbic acid. nih.gov The mechanism is often attributed to the ability of the pyrazole moiety, particularly the NH proton, to donate a hydrogen atom to stabilize free radicals. nih.gov Pyridazinone and N-phenylhydrazide derivatives derived from pyrazole precursors have also been identified as effective antioxidant agents. tandfonline.com

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Heterocyclic compounds, including pyrazole derivatives, are a significant area of this research. nih.govmdpi.com Derivatives that combine the pyrazole scaffold with other heterocyclic rings like thiazole or moieties such as thiourea (accessible from isothiocyanates) have been synthesized and tested against various pathogens. mdpi.comrsc.org

Research has identified pyrazole derivatives with notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species (Candida albicans). mdpi.comnih.gov For instance, a pyrazole carbothiohydrazide derivative showed high antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 2.9 to 7.8 µg/mL against fungal strains and 62.5 to 125 µg/mL against bacteria. nih.gov Another study on N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives identified potent antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole Carbothiohydrazide | Candida albicans | 2.9 - 7.8 | nih.gov |

| Pyrazole Carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | nih.gov |

| Pyrazolyl Alcohol | Micrococcus luteus | 3.9 | nih.gov |

| Pyrazole Derivative | MRSA, VRE | 1 - 2 | nih.gov |

A primary focus of pyrazole derivative research is the investigation of their antiproliferative effects on cancer cell lines. These non-clinical studies use in vitro models to identify compounds that can inhibit cancer cell growth and to elucidate their mechanisms of action, such as the induction of apoptosis or cell cycle arrest. nih.govwaocp.org

A vast number of pyrazole derivatives have been evaluated against panels of human cancer cell lines, including those for breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancer. nih.govsrrjournals.com For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives was tested against the MDA-MB-468 triple-negative breast cancer cell line, with the most active compound showing an IC50 value of 6.45 µM after 48 hours. waocp.org In another study, pyrazole-based hybrid heteroaromatics exhibited potent activity against A549 lung cancer cells with IC50 values around 42.79 µM. nih.gov These studies are foundational for identifying lead compounds for further development.

Table 3: Antiproliferative Activity of Selected Pyrazole Derivatives in Cellular Models

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine-Pyrazole Derivative | MCF-7 (Breast) | 0.01 - 0.65 | nih.gov |

| Pyrazole-fused Curcumin Analog | MDA-MB-231 (Breast) | Not specified | nih.gov |

| Dihydro-1H-Pyrazole Derivative | MDA-MB-468 (Breast) | 6.45 (48h) | waocp.org |

| Pyrazole-based Heteroaromatic | A549 (Lung) | 42.79 | nih.gov |

| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 (µg/mL) | srrjournals.com |

| Pyrazole-based Scaffold | C6 (Rat Brain Tumor) | Moderate to Excellent | acs.org |

Applications in Agrochemical Research and Development

The pyrazole scaffold is a significant pharmacophore in the design of modern fungicides, with several commercial agrochemicals featuring this heterocyclic core. The introduction of an isothiocyanate group (-N=C=S) into the pyrazole structure, as seen in 4-isothiocyanato-1-methyl-1H-pyrazole, is a strategic approach to developing new and effective fungicidal agents. The isothiocyanate group is known to interact with sulfhydryl groups in fungal proteins, potentially leading to cell death. This reactivity makes isothiocyanate-bearing compounds promising candidates for agrochemical research.

Research into pyrazole derivatives has demonstrated their broad-spectrum fungicidal activities. While specific studies on 4-isothiocyanato-1-methyl-1H-pyrazole are not extensively detailed in publicly available literature, the fungicidal potential of closely related compounds provides strong evidence for its utility in this field. For instance, studies have shown that incorporating isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring can enhance antifungal activities. nih.gov

A study on novel pyrazole derivatives highlighted that compounds containing a p-trifluoromethylphenyl moiety exhibited significant activity against a range of plant pathogenic fungi. nih.gov This suggests that derivatization of the 4-isothiocyanato-1-methyl-1H-pyrazole core with various substituted phenyl groups could lead to the discovery of potent fungicides. The fungicidal efficacy of such derivatives has been tested against several important plant pathogens, as detailed in the table below.

Table 1: Fungicidal Activity of a Pyrazole Derivative Containing a p-Trifluoromethylphenyl Moiety

| Pathogenic Fungi | EC50 (μg/mL) |

|---|---|

| Botrytis cinerea | 2.432 |

| Rhizoctonia solani | 2.182 |

| Valsa mali | 1.787 |

| Thanatephorus cucumeris | 1.638 |

| Fusarium oxysporum | 6.986 |

| Fusarium graminearum | 6.043 |

Data sourced from a study on pyrazole derivatives designed for fungicidal activity. nih.gov

The development of pyrazole-thiazole carboxamide derivatives has also shown promise, with some compounds exhibiting better in vitro activities against Rhizoctonia cerealis than commercial fungicides like fluxapyroxad and thifluzamide. nih.gov These findings underscore the potential of modifying the pyrazole structure to create highly active agrochemicals.

Exploration in Coordination Chemistry and Metal Complex Formation

The pyrazole ring and the isothiocyanate group in 4-isothiocyanato-1-methyl-1H-pyrazole both offer potential coordination sites for metal ions, making this compound and its derivatives interesting ligands in coordination chemistry. Pyrazole-based ligands are known to form a wide variety of coordination complexes with diverse geometries and nuclearities. researchgate.net The nitrogen atoms of the pyrazole ring can act as donors, and the isothiocyanate group can coordinate to metals through either the nitrogen or the sulfur atom, or act as a bridging ligand.

The coordination chemistry of pyrazole derivatives with transition metals has been a subject of significant research. For example, pyrazole-derived ligands have been used to synthesize novel thiocyanato Cu(II) compounds with one-dimensional coordination structures. rsc.org Similarly, zinc(II) and mercury(II) complexes with 4-acetyl-3-amino-5-methyl-pyrazole have been synthesized and structurally characterized, revealing tetrahedral geometries. researchgate.net

While specific studies on the coordination complexes of 4-isothiocyanato-1-methyl-1H-pyrazole are not widely reported, the behavior of related pyrazole and isothiocyanate-containing ligands provides insights into its potential. The isothiocyanato ligand is known to be essentially linear in metal complexes. nih.gov Research on cobalt(II) and nickel(II) complexes with pyrazole ligands of the type trans-[M(NCS)₂(HPz)₄] has revealed the formation of supramolecular arrangements through self-assembly. researchgate.net

The ability of pyrazole-based ligands to form stable complexes with various metal ions is well-documented. researchgate.netacs.org For instance, mononuclear complexes of cadmium(II) and cobalt(II) with 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and characterized. rsc.org The study of such complexes is crucial for understanding their structural properties and exploring their potential applications in areas such as catalysis and materials science.

Table 2: Examples of Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Pyrazole-Based Ligand | Resulting Complex Structure |

|---|---|---|

| Copper(II) | Pyrazole-derived ligands | One-dimensional coordination structures rsc.org |

| Zinc(II) | 4-acetyl-3-amino-5-methyl-pyrazole | Tetrahedral geometry researchgate.net |

| Mercury(II) | 4-acetyl-3-amino-5-methyl-pyrazole | Tetrahedral geometry researchgate.net |

| Cobalt(II) | Pyrazole | Supramolecular arrangements researchgate.net |

| Nickel(II) | Pyrazole | Supramolecular arrangements researchgate.net |

| Cadmium(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Mononuclear complex rsc.org |

| Cobalt(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Mononuclear complex rsc.org |

The exploration of 4-isothiocyanato-1-methyl-1H-pyrazole in coordination chemistry could lead to the development of novel metal-organic frameworks (MOFs), catalysts, and materials with interesting magnetic or optical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-isothiocyanato-1-methyl-1H-pyrazole with high purity?

- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and functionalization. For example, pyrazole cores are often prepared by cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines, followed by oxidation or acylation to introduce substituents like isothiocyanate groups . Post-synthetic purification via column chromatography or recrystallization is critical to achieve ≥95% purity, as noted in structural characterization studies .

Q. Which spectroscopic techniques are optimal for confirming the structure of 4-isothiocyanato-1-methyl-1H-pyrazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the pyrazole ring substitution pattern and isothiocyanate group presence. Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the -N=C=S stretching vibration (~2050–2150 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (m/z 139.18) and fragmentation patterns .

Q. How can researchers assess the thermal stability of 4-isothiocyanato-1-methyl-1H-pyrazole under experimental conditions?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These methods determine decomposition temperatures and phase transitions, ensuring stability during storage (e.g., at –20°C in inert atmospheres) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-isothiocyanate derivatives?

- Methodological Answer : Yield discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, temperature, or catalyst choice). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, highlights that acylation steps with thiocyanate reagents require anhydrous conditions to minimize side reactions . Comparative studies using alternative thiocyanate sources (e.g., NH₄SCN vs. KSCN) may further clarify yield variations .

Q. How can Density Functional Theory (DFT) calculations enhance the interpretation of 4-isothiocyanato-1-methyl-1H-pyrazole’s reactivity?

- Methodological Answer : DFT studies model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the isothiocyanate group’s electron-withdrawing nature lowers electron density at the pyrazole C-5 position, making it susceptible to nucleophilic attack. Such insights guide derivatization strategies for applications in medicinal chemistry .

Q. What in vitro assays are suitable for evaluating the bioactivity of 4-isothiocyanato-1-methyl-1H-pyrazole derivatives?

- Methodological Answer : Antimicrobial activity can be screened via broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria and fungi . For enzyme inhibition studies (e.g., kinase or protease targets), fluorescence-based kinetic assays are ideal. Molecular docking against crystallographic protein structures (e.g., PDB entries) helps rationalize structure-activity relationships (SAR) .

Contradiction Analysis & Methodological Challenges

Q. How should researchers address conflicting data on the stability of isothiocyanate-functionalized pyrazoles in aqueous media?

- Methodological Answer : Contradictions may stem from pH-dependent hydrolysis. Stability studies under buffered conditions (pH 2–12) with HPLC monitoring can quantify degradation rates. For example, the isothiocyanate group hydrolyzes to thioureas in acidic environments, necessitating inert storage conditions .

Q. What experimental designs mitigate batch-to-batch variability in pyrazole-isothiocyanate synthesis?

- Methodological Answer : Implementing Quality by Design (QbD) principles ensures reproducibility. Critical process parameters (CPPs) like reaction time, temperature, and reagent stoichiometry should be controlled via real-time monitoring (e.g., in situ FT-IR). Statistical tools like ANOVA validate consistency across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.